2-Morpholinoethane-1,1-diamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H15N3O |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-morpholin-4-ylethane-1,1-diamine |
InChI |
InChI=1S/C6H15N3O/c7-6(8)5-9-1-3-10-4-2-9/h6H,1-5,7-8H2 |
InChI Key |
LFJGSMAEYLJDAP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(N)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Morpholinoethane 1,1 Diamine and Its Analogues
Direct Amination Approaches for 2-Morpholinoethane-1,1-diamine
Direct amination presents a theoretical pathway to this compound from suitable precursors such as 2-morpholinoacetaldehyde or 2-morpholinoacetonitrile. This approach, however, is faced with challenges inherent to the formation of geminal diamines. The direct conversion of aldehydes to amides via oxidative amination is a more commonly explored transformation. researchgate.net Nevertheless, the concept of direct amination of aldehydes under photoredox and organocatalysis has been demonstrated for the synthesis of α-amino aldehydes, which could serve as a foundational concept for further elaboration into diamines. nih.gov
Another potential route involves the direct reductive amination of nitriles. The use of catalysts such as Platinum on carbon (Pt/C) with molecular hydrogen has been shown to be effective for the one-pot reductive amination of nitriles with primary amines to yield secondary amines. rsc.org Adapting this methodology to use ammonia (B1221849) or a protected amine equivalent could theoretically lead to the formation of a 1,1-diamine from 2-morpholinoacetonitrile.
Precursor Reactions for this compound Synthesis
The synthesis of key precursors is a critical step in the formation of this compound. The most logical and well-documented precursor is 2-Morpholinoethan-1-amine, also known as 4-(2-aminoethyl)morpholine. This compound is commercially available and its synthesis is well-established.
A common laboratory-scale synthesis of 2-Morpholinoethan-1-amine involves the reduction of 2-morpholinoacetonitrile. chemicalbook.com This nitrile precursor can be synthesized from morpholine (B109124) and chloroacetonitrile. The subsequent reduction of the nitrile to the primary amine is typically achieved with strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF). chemicalbook.com
An alternative industrial-scale preparation of N-(2-aminoethyl)morpholine involves a multi-step sequence starting from ethanolamine, which is first protected, then tosylated, followed by substitution with morpholine, and finally deprotection via catalytic hydrogenation to yield the desired primary amine. google.com
Reductive Amination Strategies Involving 2-Morpholinoethan-1-amine
Reductive amination, or reductive alkylation, is a highly versatile and widely used method for the formation of carbon-nitrogen bonds. wikipedia.org This reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Given the availability of 2-Morpholinoethan-1-amine, this strategy is a cornerstone for the synthesis of its N-substituted derivatives.
Aldehyde and Amine Condensation with Borohydride Reductants
A common and practical approach for reductive amination involves the use of borohydride-based reducing agents. organicreactions.org Sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3) are frequently employed due to their varying reactivity and selectivity. masterorganicchemistry.com The reaction is typically performed as a one-pot procedure where the amine, aldehyde, and reducing agent are combined in a suitable solvent, often methanol. mdma.chsci-hub.se The choice of reducing agent can be crucial; for instance, NaBH3CN is particularly effective as it is less reactive towards carbonyl groups at neutral or slightly acidic pH, allowing for the selective reduction of the formed iminium ion. masterorganicchemistry.com
| Amine Reactant | Aldehyde/Ketone Reactant | Borohydride Reductant | Solvent | Conditions | Product | Yield (%) |
| Aniline (B41778) | Benzaldehyde | NaBH4 | Methanol | Room Temp, 5 min | N-Benzylaniline | 95 |
| Benzylamine | Cyclohexanone | NaBH(OAc)3 | 1,2-Dichloroethane | Room Temp | N-Cyclohexylbenzylamine | 94 |
| Morpholine | Acetone | NaBH3CN | Methanol | pH ~6 | 4-Isopropylmorpholine | 85 |
| 2-Morpholinoethan-1-amine | Formaldehyde | NaBH4 | Methanol | Room Temp | N,N-Dimethyl-2-morpholinoethan-1-amine | - |
This table presents representative examples of reductive amination reactions using borohydride reductants. The specific yield for the reaction with 2-Morpholinoethan-1-amine and formaldehyde is not provided in the search results but is a standard transformation.
Catalytic Reductive Amination Conditions
Catalytic reductive amination offers a more atom-economical and environmentally benign alternative to stoichiometric hydride reagents. These methods often utilize transition metal catalysts, such as those based on iridium, ruthenium, or palladium, with hydrogen gas or a hydrogen transfer reagent like formic acid or ammonium (B1175870) formate as the reductant. wikipedia.orgrsc.orgkanto.co.jp These catalytic systems can operate under milder conditions and are often compatible with a wider range of functional groups. nih.gov Iridium catalysts, in particular, have shown excellent activity for the direct reductive amination of ketones to primary amines using ammonium formate as both the nitrogen and hydrogen source. kanto.co.jp
| Amine Reactant | Aldehyde/Ketone Reactant | Catalyst System | Hydrogen Source | Solvent | Conditions | Product |
| Aniline | Benzaldehyde | [RuCl2(p-cymene)]2/Ph2SiH2 | Phenylsilane | - | - | N-Benzylaniline |
| Various amines | Various ketones | Ir-PA1 or Ir-PA2 | Ammonium formate | Ethanol | Reflux | Secondary amines |
| Secondary amines | Various ketones | Ir-phosphoramidite ligand | H2 | - | 0-25 °C | Chiral tertiary amines |
| Primary amines | Nitriles | Pt/C | H2 | - | Moderate | Secondary amines |
This table showcases various catalytic systems for reductive amination, illustrating the diversity of catalysts and hydrogen sources that can be employed.
Multi-Component Reactions Utilizing 2-Morpholinoethan-1-amine
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, are powerful tools for the rapid generation of molecular complexity. nih.gov The use of 2-Morpholinoethan-1-amine in such reactions can lead to the synthesis of diverse heterocyclic structures.
Three-Component Cyclocondensations for Heterocycle Formation
Three-component cyclocondensation reactions are a prominent class of MCRs used to construct a wide variety of heterocyclic scaffolds. nih.gov These reactions typically involve the condensation of an amine, a carbonyl compound, and a third component with a suitable functional group to facilitate cyclization. For instance, the reaction of an amine, an aldehyde, and a 1,3-dicarbonyl compound can lead to the formation of dihydropyridines (Hantzsch synthesis) or pyrimidines (Biginelli reaction). By employing 2-Morpholinoethan-1-amine as the amine component, novel heterocycles bearing the morpholinoethyl substituent can be accessed. For example, a three-component reaction between an aldehyde, an amine, and diethyl phosphonate can yield α-aminophosphonates, which can then undergo further cyclization. beilstein-journals.org
| Component 1 | Component 2 | Component 3 | Reaction Type | Resulting Heterocycle |
| Aldehyde | β-Ketoester | Urea/Thiourea | Biginelli Reaction | Dihydropyrimidinone |
| Aldehyde | 2 eq. β-Ketoester | Ammonia | Hantzsch Dihydropyridine Synthesis | Dihydropyridine |
| Aldehyde | Amine | Alkyne | A3 Coupling | Propargylamine |
| 2-Alkynylbenzaldehyde | Amine | Diethyl phosphonate | Kabachnik–Fields/Cyclization | Dihydroisoquinolin-1-ylphosphonate |
This table provides examples of common three-component reactions that lead to the formation of heterocyclic structures. 2-Morpholinoethan-1-amine could potentially be used as the amine component in these reaction types.
Thermal and Ultrasonication Methodologies in Multi-Component Synthesis
Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules in a single step, and the application of thermal and ultrasonic energy can significantly enhance their efficacy. nih.govresearchgate.net Ultrasound irradiation, in particular, has emerged as a green chemistry tool that can accelerate reaction rates, improve yields, and enhance selectivity compared to conventional heating methods. nih.govsemanticscholar.org This is attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, leading to the formation of highly reactive species. semanticscholar.org
The use of ultrasonication in MCRs for the synthesis of heterocyclic compounds has been widely reported. semanticscholar.orgresearchgate.netfigshare.com For instance, a catalyst-free, multi-component protocol for the synthesis of dihydroquinoline derivatives in an aqueous medium under ultrasound irradiation has been demonstrated to produce high yields in short reaction times. figshare.com Similarly, the synthesis of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives via a one-pot, multi-component reaction was efficiently catalyzed by 4-(dimethylamino)pyridine (DMAP) under ultrasonic conditions at room temperature. researchgate.net These examples highlight the potential of sonochemistry in promoting the synthesis of analogues of this compound.
Microwave-assisted synthesis is another thermal methodology that has proven effective in accelerating MCRs. nih.gov The Biginelli reaction, a classic MCR for the synthesis of dihydropyrimidinones, has been successfully optimized using microwave heating, significantly reducing reaction times and improving yields. nih.gov
The combination of ultrasound or microwave irradiation with heterogeneous catalysis offers a powerful strategy for increasing reaction yields by improving the dispersion of catalysts and increasing the active surface area. nih.gov
Nucleophilic Substitution Reactions of 2-Morpholinoethan-1-amine
Nucleophilic substitution reactions are fundamental transformations in organic synthesis. This section focuses on the utility of 2-morpholinoethan-1-amine as a nucleophile in various substitution reactions.
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic and heteroaromatic systems. wikipedia.orgresearchgate.net In this reaction, a nucleophile displaces a leaving group, typically a halide, on an aromatic ring that is activated by electron-withdrawing groups. wikipedia.orgpressbooks.pubyoutube.com The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com
2-Morpholinoethan-1-amine has been identified as a reactive amine in SNAr reactions. nih.gov Studies involving the reaction of 2-morpholinoethan-1-amine with 2-substituted 3,5-dichloropyrazines have demonstrated its efficacy as a nucleophile in these transformations. nih.gov The presence of electron-withdrawing groups on the heteroaromatic ring is crucial for activating the system towards nucleophilic attack. pressbooks.pub
The general mechanism for an SNAr reaction between a halo-heteroaromatic system and 2-morpholinoethan-1-amine is depicted below:
Scheme 1: General SNAr Reaction Mechanism
Nucleophilic Attack: The amine nitrogen of 2-morpholinoethan-1-amine attacks the carbon atom bearing the leaving group on the heteroaromatic ring.
Formation of Meisenheimer Complex: This attack forms a negatively charged intermediate (Meisenheimer complex), where the negative charge is delocalized by the electron-withdrawing groups.
Elimination of Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product.
The reactivity in SNAr reactions can be influenced by the nature of the leaving group, the solvent, and the reaction temperature. acsgcipr.org While dipolar aprotic solvents are often preferred, reactions can be conducted in other solvents under elevated temperatures and pressures. acsgcipr.org
High-throughput experimentation (HTE) has become an invaluable tool in pharmaceutical research and process development for the rapid screening and optimization of chemical reactions. nih.govrsc.org HTE allows for the parallel execution of a large number of experiments, significantly accelerating the discovery of optimal reaction conditions. nih.govnih.gov
In the context of nucleophilic aromatic substitution, HTE has been successfully employed to evaluate a vast number of unique reactions in a short period. nih.gov A study utilizing a liquid handling robot combined with desorption electrospray ionization mass spectrometry (DESI-MS) for analysis evaluated 3072 unique SNAr reactions with an analysis time of approximately 3.5 seconds per reaction. nih.gov
In a specific HTE screen, 2-morpholinoethan-1-amine was identified as a particularly reactive amine. nih.gov The reactions were performed in microtiter plates, and the results were used to generate heat maps, providing a clear visualization of successful reaction conditions. nih.gov The data from these high-throughput screens can then be used to guide the development of continuous flow synthesis methods. nih.gov
Table 1: High-Throughput Experimentation Parameters for SNAr Reactions
| Parameter | Description |
| Platform | Bulk microtiter plates |
| Analysis | Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) |
| Solvents | N-Methyl-2-pyrrolidone (NMP), 1,4-Dioxane |
| Variables | Aryl halides, amines, temperature, time |
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as improved safety, enhanced heat and mass transfer, and the ability to scale up reactions seamlessly. nih.govthieme.demit.edu In a flow system, reagents are continuously pumped through a reactor where the transformation occurs. mit.edu
The findings from high-throughput experimentation can be effectively translated into continuous flow processes. nih.gov For SNAr reactions, continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. rsc.org The use of microfluidic reactors, in particular, enables operation at elevated temperatures and pressures, which can significantly accelerate reaction rates. acsgcipr.orgrsc.org
A general procedure for an SNAr reaction in a continuous flow system involves pumping solutions of the halo-heteroaromatic substrate and 2-morpholinoethan-1-amine, along with a base if necessary, through a heated reactor coil. rsc.org A back pressure regulator is often used to maintain the solvent in the liquid phase at temperatures above its boiling point. rsc.org The product stream is then collected after reaching a steady state. rsc.org
Table 2: Representative Continuous Flow Conditions for SNAr Reactions
| Parameter | Condition |
| Reactor | Microfluidic chip or heated coil |
| Temperature | 90 - 115 °C |
| Residence Time | 5 - 30 minutes |
| Pressure | Maintained by a back pressure regulator |
| Solvent | N-Methyl-2-pyrrolidone (NMP) |
Amidation and Acylation Reactions Employing 2-Morpholinoethan-1-amine
Amide bond formation is one of the most fundamental and frequently used reactions in medicinal chemistry and drug discovery. nih.gov This section discusses the coupling of 2-morpholinoethan-1-amine with carboxylic acids.
The direct condensation of a carboxylic acid and an amine to form an amide is often challenging due to the formation of a stable and unreactive ammonium carboxylate salt. libretexts.orgstackexchange.com Therefore, the carboxylic acid is typically activated using a coupling reagent. nih.govencyclopedia.pub
A wide variety of coupling reagents have been developed to facilitate amide bond formation. nih.govorganic-chemistry.org Common examples include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt). nih.gov The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine. libretexts.org
A general protocol for the coupling of a carboxylic acid with 2-morpholinoethan-1-amine would involve the following steps:
Scheme 2: General Amidation Procedure
Activation of Carboxylic Acid: The carboxylic acid is treated with a coupling reagent (e.g., EDC) and an additive (e.g., HOBt) to form an activated ester.
Nucleophilic Attack: 2-Morpholinoethan-1-amine is added to the reaction mixture and attacks the activated carbonyl group.
Amide Formation: A stable amide bond is formed with the release of the coupling agent byproduct.
The choice of coupling reagent, solvent, and base can significantly impact the efficiency of the reaction. nih.gov For instance, a convenient protocol for amide bond formation with electron-deficient amines involves the use of EDC and DMAP with a catalytic amount of HOBt. nih.gov
More recent developments in amidation chemistry include the use of sulfuryl fluoride (SO2F2) as a mediating agent for the direct coupling of carboxylic acids and amines at room temperature. rsc.orgrsc.org This method has been shown to be highly efficient for a broad scope of substrates. rsc.org While direct thermal condensation is possible, it typically requires high temperatures (above 160 °C) to drive off the water formed during the reaction. encyclopedia.pubyoutube.commdpi.com
Table 3: Common Coupling Reagents for Amide Synthesis
| Reagent/System | Description |
| EDC/HOBt | A widely used carbodiimide-based system. nih.gov |
| HATU/DIPEA | A common aminium-based coupling reagent. nih.gov |
| BOPCl/Et3N | A phosphonium-based coupling reagent. nih.gov |
| SO2F2/DIPEA | A modern reagent for direct amidation at room temperature. rsc.orgrsc.org |
Acryloyl Chloride Conjugation
Acryloyl chloride is a highly reactive chemical intermediate used in the synthesis of a variety of organic compounds. guidechem.com Its reactivity stems from the presence of both a carbon-carbon double bond and an acyl chloride group. guidechem.com This dual functionality allows it to participate in reactions common to both alkenes and acyl chlorides.
The conjugation of acryloyl chloride with amines is a common method for the formation of acrylamides. This reaction typically proceeds via a nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acryloyl chloride, leading to the displacement of the chloride leaving group. This process is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
In the context of 2-morpholinoethan-1-amine analogues, the primary or secondary amine functionality would readily react with acryloyl chloride to yield the corresponding N-(2-morpholinoethyl)acrylamide derivative. The reaction conditions, such as solvent and temperature, can be optimized to ensure high yields and selectivity. For instance, the reaction can be performed in aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to control the reactivity of acryloyl chloride.
It is important to note that due to the high reactivity of acryloyl chloride, side reactions can occur. For example, polymerization of the acryloyl chloride or the resulting acrylamide can be initiated. Therefore, the use of polymerization inhibitors and careful control of reaction conditions are often necessary for a successful conjugation. google.com
A general scheme for the acryloyl chloride conjugation with a 2-morpholinoethan-1-amine analogue is presented below:

Quaternization Reactions of 2-Morpholinoethan-1-amine Derivatives
Quaternization is a chemical process that involves the alkylation of a tertiary amine to form a quaternary ammonium salt. This reaction is widely used to modify the properties of amine-containing compounds, such as increasing their water solubility and introducing a permanent positive charge.
For derivatives of 2-morpholinoethan-1-amine, the tertiary amine of the morpholine ring can undergo quaternization. The reaction typically involves treating the morpholine derivative with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or a dialkyl sulfate (B86663) (e.g., dimethyl sulfate). acgpubs.org The choice of the alkylating agent determines the nature of the alkyl group introduced onto the nitrogen atom.
The reaction is generally carried out in a suitable solvent, and the reaction conditions (temperature and reaction time) can be adjusted to achieve the desired conversion. The resulting quaternary ammonium salt precipitates from the reaction mixture or can be isolated by evaporation of the solvent.
The quaternization of the morpholine nitrogen in a 2-morpholinoethan-1-amine derivative can significantly impact its biological activity and physicochemical properties. The introduction of a positive charge can enhance interactions with biological targets and improve aqueous solubility.
A general representation of the quaternization reaction is as follows:

Other Derivatization Pathways for 2-Morpholinoethan-1-amine
The reaction of amines with isothiocyanates is a well-established method for the synthesis of thiourea derivatives. mdpi.comnih.govmdpi.com This reaction involves the nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group. The reaction is typically straightforward and proceeds with high yields under mild conditions. mdpi.com
For 2-morpholinoethan-1-amine, the primary amine group can react with a variety of isothiocyanates to form N-(2-morpholinoethyl)thiourea derivatives. The choice of the isothiocyanate allows for the introduction of a wide range of substituents, enabling the synthesis of a diverse library of thiourea compounds.
The reaction is usually carried out by mixing the amine and the isothiocyanate in a suitable solvent, such as dichloromethane or ethanol, at room temperature. mdpi.com The product often precipitates from the reaction mixture and can be purified by recrystallization.
Thiourea derivatives are known to exhibit a broad spectrum of biological activities, and the incorporation of the morpholine moiety can further modulate these properties.
A general reaction scheme is depicted below:

| Reactant 1 | Reactant 2 | Product | Reference |
| 2-Morpholinoethan-1-amine | Phenyl isothiocyanate | 1-(2-Morpholinoethyl)-3-phenylthiourea | mdpi.com |
| 2-Morpholinoethan-1-amine | Benzyl (B1604629) isothiocyanate | 1-Benzyl-3-(2-morpholinoethyl)thiourea | mdpi.com |
| 2-Morpholinoethan-1-amine | Allyl isothiocyanate | 1-Allyl-3-(2-morpholinoethyl)thiourea | nih.gov |
The Reformatsky reaction is a classic organic reaction that involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. nih.gov A variation of this reaction, the aza-Reformatsky reaction, utilizes an imine as the electrophile to produce a β-amino ester. nih.gov
To synthesize α,α-difluoro-β-amino amides from a 2-morpholinoethan-1-amine derivative, a multi-step approach would be necessary. First, the primary amine of the 2-morpholinoethan-1-amine derivative would need to be converted into an imine. This can be achieved by condensation with an appropriate aldehyde or ketone.
The resulting imine can then be subjected to a Reformatsky-type reaction with a bromodifluoroacetamide in the presence of activated zinc. The zinc inserts into the carbon-bromine bond of the bromodifluoroacetamide to form a zinc enolate, which then acts as a nucleophile and attacks the imine carbon. Subsequent hydrolysis of the reaction mixture would yield the desired α,α-difluoro-β-amino amide.
This synthetic strategy allows for the introduction of a difluoromethyl group adjacent to an amide functionality, which can be a valuable structural motif in medicinal chemistry.
The proposed reaction sequence is illustrated below:

Quinazolines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of substituted quinazolines often involves the condensation of an amine-containing compound with a suitable precursor.
A derivative of 2-morpholinoethan-1-amine can be incorporated into a quinazoline (B50416) scaffold through various synthetic routes. One common approach involves the reaction of an anthranilic acid derivative with the amine. For example, condensation of 2-aminobenzonitrile with an aldehyde and 2-morpholinoethan-1-amine in the presence of a catalyst can lead to the formation of a substituted quinazoline.
Another strategy involves the reaction of a pre-formed quinazoline with a leaving group at a specific position with 2-morpholinoethan-1-amine. The amine acts as a nucleophile, displacing the leaving group and forming a new carbon-nitrogen bond. This method allows for the late-stage functionalization of the quinazoline core.
The specific reaction conditions and reagents would depend on the desired substitution pattern on the quinazoline ring. The presence of the morpholinoethyl side chain can influence the pharmacological properties of the resulting quinazoline derivative.
A representative synthetic approach is shown below:

| Quinazoline Precursor | Amine | Product | Reference |
| 2-Chloro-4-phenylquinazoline | 2-Morpholinoethan-1-amine | N-(2-Morpholinoethyl)-4-phenylquinazolin-2-amine | nih.gov |
| 4-Chloro-6,7-dimethoxyquinazoline | 2-Morpholinoethan-1-amine | N-(2-Morpholinoethyl)-6,7-dimethoxyquinazolin-4-amine | nih.gov |
Hybrid molecules containing both pyrimidine (B1678525) and indole (B1671886) moieties have attracted considerable attention due to their potential as therapeutic agents. nih.gov The synthesis of such derivatives often involves multi-step sequences where the different heterocyclic components are constructed and linked together.
A 2-morpholinoethan-1-amine derivative can be introduced into a pyrimidine-indole hybrid structure. For instance, a common synthetic strategy involves the construction of a pyrimidine ring that is substituted with an indole group and a side chain bearing the morpholine moiety.
One possible route could start with the synthesis of a substituted pyrimidine having a leaving group (e.g., a chlorine atom). This intermediate can then be reacted with a suitable indole derivative to form the pyrimidine-indole core. Finally, the morpholine-containing side chain can be introduced by a nucleophilic substitution reaction, where 2-morpholinoethan-1-amine displaces a leaving group on the pyrimidine ring.
An example of a synthetic scheme is provided below:

| Pyrimidine Intermediate | Indole Derivative | Amine | Product | Reference |
| 2,4-Dichloro-5-nitropyrimidine | Indole | 2-Morpholinoethan-1-amine | 5-Nitro-4-(1H-indol-1-yl)-N-(2-morpholinoethyl)pyrimidin-2-amine | nih.gov |
| 4-Chloro-2-(methylthio)-5-phenylpyrimidine | 1H-Indole-3-carbaldehyde | 2-Morpholinoethan-1-amine | 1-(2-(Methylthio)-5-phenylpyrimidin-4-yl)-N-(2-morpholinoethyl)-1H-indole-3-methanamine | richmond.edu |
Chemical Reactivity and Transformation Mechanisms
Nucleophilic Character of Amine Functionality in 2-Morpholinoethan-1-amine
All amine functional groups possess a lone pair of electrons on the nitrogen atom, which allows them to act as nucleophiles—species that attack positively charged or electron-deficient centers. chemguide.co.uklibretexts.org In 2-Morpholinoethan-1-amine, both the primary amine (-NH₂) and the tertiary amine within the morpholine (B109124) ring have nucleophilic potential.
However, the primary amine is generally the more reactive nucleophilic site. whamine.com Several factors contribute to this:
Steric Hindrance: The primary amine is sterically less hindered than the tertiary morpholine nitrogen, which is encumbered by the cyclic structure and two adjacent carbon atoms. Nucleophilic attacks are highly sensitive to steric effects, favoring the more accessible primary amine. quora.commasterorganicchemistry.com
Electronic Effects: While the alkyl groups in the morpholine ring have an electron-donating inductive effect that increases the electron density on the tertiary nitrogen, the presence of the ether oxygen in the morpholine ring withdraws some electron density, slightly reducing its basicity and nucleophilicity compared to a similar carbocyclic amine like piperidine. The primary amine, attached to a flexible ethyl chain, is less affected by such ring electronics. studymind.co.uk
In reactions with electrophiles like halogenoalkanes or carbonyl compounds, the primary amine of 2-Morpholinoethan-1-amine will preferentially engage in nucleophilic attack. chemguide.co.ukstudymind.co.uk
Reaction Pathways in Heterocyclic Ring Formation Involving 2-Morpholinoethan-1-amine
The dual functionality of 2-Morpholinoethan-1-amine makes it a valuable building block in the synthesis of more complex heterocyclic structures. It is particularly effective in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.govnih.gov
A prominent example of 2-Morpholinoethan-1-amine's application is in the one-pot, three-component synthesis of 1,3-thiazinan-4-ones. nih.gov This reaction involves an aldehyde, 2-Morpholinoethan-1-amine, and 3-mercaptopropionic acid. The general mechanism proceeds through the following key steps:
Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine of 2-Morpholinoethan-1-amine on the carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form an intermediate imine, also known as a Schiff base. libretexts.orglibretexts.org This step is often catalyzed by acid. libretexts.org
Thiol Addition: The thiol group (-SH) of 3-mercaptopropionic acid then attacks the electrophilic carbon of the imine.
Intramolecular Cyclization: The final step is an intramolecular cyclization where the carboxylic acid group reacts with the secondary amine formed in the previous step, eliminating another molecule of water to close the six-membered thiazinanone ring.
This reaction pathway efficiently constructs the thiazinanone scaffold, a heterocyclic motif found in various biologically active compounds.
Intramolecular cyclization refers to a reaction where a single molecule with two reactive functional groups reacts to form a cyclic product. nih.gov While the thiazinanone synthesis involves an initial intermolecular reaction, the final ring-closing step is an intramolecular process.
Derivatives of 2-Morpholinoethan-1-amine can be designed to undergo various intramolecular cyclization reactions. For instance, if the primary amine is first reacted with a molecule containing a suitable leaving group, a subsequent intramolecular nucleophilic substitution can occur, potentially involving the tertiary morpholine nitrogen to form a fused or bridged bicyclic system. The specific pathway and feasibility of such reactions depend on the length and flexibility of the chain connecting the reacting centers and the nature of the functional groups involved.
Influence of Reaction Conditions on Product Formation
The outcome of reactions involving 2-Morpholinoethan-1-amine can be significantly influenced by the specific conditions employed.
| Reaction Parameter | Effect on Product Formation |
| Temperature | Higher temperatures can increase reaction rates but may also lead to the formation of side products. In thiazinanone synthesis, refluxing is common to drive the elimination of water. |
| Solvent | The choice of solvent can affect the solubility of reactants and intermediates, and influence reaction pathways. Toluene is often used in thiazinanone synthesis to facilitate water removal via a Dean-Stark apparatus. |
| Catalyst | Acid catalysts are often used to promote imine formation. libretexts.org The type and amount of catalyst can control the reaction rate and selectivity. |
| Reaction Time | Sufficient reaction time is necessary for completion. Monitoring the reaction (e.g., by TLC) is crucial to determine the optimal duration and prevent decomposition. |
| Energy Source | In some syntheses, alternative energy sources like ultrasonication have been used alongside thermal methods to potentially improve yields and reaction times in the formation of thiazinanones. nih.gov |
For example, in the synthesis of thiazinanones, careful control of pH is important. At a very low pH, the amine becomes protonated and non-nucleophilic, while at a high pH, there is insufficient acid to catalyze the dehydration steps. libretexts.orglibretexts.org
Mechanistic Divergence in Related Amine-Mediated Reactions
The reactivity of 2-Morpholinoethan-1-amine can be contrasted with that of other amines, leading to different mechanistic pathways or product distributions.
Primary vs. Secondary/Tertiary Amines: A simple primary amine like ethylamine (B1201723) can undergo sequential reactions with electrophiles like haloalkanes to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org While the primary amine of 2-Morpholinoethan-1-amine can do this, the presence of the bulky morpholino group may sterically hinder further alkylation reactions at that site once it has become a secondary amine. The tertiary morpholine nitrogen is generally less reactive as a nucleophile than primary or secondary amines due to greater steric hindrance. quora.commasterorganicchemistry.com
Comparison with Diamines: Compared to a simple diamine like ethylenediamine (B42938), 2-Morpholinoethan-1-amine has two distinct nitrogen centers with different steric and electronic properties. In reactions involving two equivalents of an electrophile, ethylenediamine can react at both ends to form symmetrical products. 2-Morpholinoethan-1-amine would likely react preferentially at the primary amine, and forcing a second reaction at the tertiary amine would require more drastic conditions.
Role of the Morpholine Ring: The morpholine ring is not just a bulky substituent; its ether oxygen can influence the molecule's properties, such as solubility and its ability to coordinate with metal ions. This can lead to different outcomes in metal-catalyzed reactions compared to amines without this feature.
This mechanistic divergence allows for selective transformations by choosing the appropriate amine precursor for a desired synthetic outcome.
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic and molecular structure of a compound. For 2-morpholinoethane derivatives, both ¹H and ¹³C NMR analyses are crucial for confirming the presence of the morpholine (B109124) ring and the ethane (B1197151) backbone, as well as identifying the nature and position of various substituents.
Proton NMR spectroscopy of 2-morpholinoethane derivatives reveals characteristic signals corresponding to the protons of the morpholine ring and the ethyl chain. The chemical shifts and coupling patterns of these protons are influenced by the electronic environment created by the substituents on the molecule.
Detailed ¹H NMR data for several α-ketoamide derivatives of 2-morpholinoethane have been reported. For instance, in the analysis of 1-(4-fluorophenyl)-2-morpholinoethane-1,2-dione, the protons of the morpholine ring appear as multiplets in the range of δ 3.34–3.79 ppm. rsc.org Similarly, for 1-(4-methoxyphenyl)-2-morpholinoethane-1,2-dione, these protons are observed at δ 3.35–3.78 ppm. rsc.org The aromatic protons in these derivatives show distinct patterns based on the substitution on the phenyl ring. rsc.org
Interactive Data Table: ¹H NMR Data for 2-Morpholinoethane Derivatives
| Compound Name | Aromatic Protons (δ, ppm) | Morpholine Protons (δ, ppm) | Other Protons (δ, ppm) |
| 1-(4-fluorophenyl)-2-morpholinoethane-1,2-dione | 8.06 – 7.95 (m, 2H), 7.19 (t, J = 8.5 Hz, 2H) | 3.79 (s, 4H), 3.70 – 3.62 (m, 2H), 3.43 – 3.34 (m, 2H) | |
| 1-(4-methoxyphenyl)-2-morpholinoethane-1,2-dione | 7.93 (d, J = 8.9 Hz, 2H), 6.98 (d, J = 8.9 Hz, 2H) | 3.78 (s, 4H), 3.67 – 3.62 (m, 2H), 3.40 – 3.35 (m, 2H) | 3.89 (s, 3H, -OCH₃) |
| 1-([1,1'-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione | 8.03 (d, J = 8.2 Hz, 2H), 7.74 (d, J = 8.2 Hz, 2H), 7.63 (d, J = 7.2 Hz, 2H), 7.45 (dt, J = 24.5, 7.3 Hz, 3H) | 3.81 (s, 4H), 3.70 – 3.64 (m, 2H), 3.45 – 3.38 (m, 2H) |
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the morpholine ring and the ethane chain are characteristic and aid in structural confirmation.
For the α-ketoamide derivatives, the carbonyl carbons of the dione (B5365651) moiety exhibit signals at the downfield region of the spectrum. rsc.org In 1-(4-fluorophenyl)-2-morpholinoethane-1,2-dione, the carbonyl carbons resonate at δ 189.50 and 165.22 ppm. rsc.org The carbons of the morpholine ring typically appear in the range of δ 41-67 ppm. rsc.org For example, in 1-(4-methoxyphenyl)-2-morpholinoethane-1,2-dione, the morpholine carbons are observed at δ 66.86, 66.76, 46.38, and 41.64 ppm. rsc.org
Interactive Data Table: ¹³C NMR Data for 2-Morpholinoethane Derivatives
| Compound Name | Carbonyl Carbons (δ, ppm) | Aromatic Carbons (δ, ppm) | Morpholine Carbons (δ, ppm) | Other Carbons (δ, ppm) |
| 1-(4-fluorophenyl)-2-morpholinoethane-1,2-dione | 189.50, 165.22 | 166.94 (d, J = 257 Hz), 132.74, 132.64, 129.77, 129.74, 116.70, 116.48 | 66.89, 66.79, 46.44, 41.84 | |
| 1-(4-methoxyphenyl)-2-morpholinoethane-1,2-dione | 189.91, 165.89 | 165.11, 132.23, 126.24, 114.51 | 66.86, 66.76, 46.38, 41.64 | 55.76 (-OCH₃) |
| 1-([1,1'-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione | 190.85, 165.60 | 147.78, 139.55, 131.88, 130.38, 129.17, 128.78, 127.83, 127.46 | 66.89, 66.79, 46.42, 41.76 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization techniques are employed to characterize 2-morpholinoethane derivatives.
ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the analysis of the reaction between acetophenone (B1666503) and morpholine, ESI-MS was used to identify key intermediates. rsc.org An ion peak with a mass-to-charge ratio (m/z) of 206, corresponding to the [M+H]⁺ ion of 2-morpholino-1-phenylethanone, was detected, indicating it as an important intermediate in the formation of α-ketoamides. rsc.org
HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. The calculated and found mass values for the protonated molecules ([M+H]⁺) or sodiated molecules ([M+Na]⁺) of several 2-morpholinoethane derivatives have been reported, confirming their elemental compositions with high precision. rsc.org
Interactive Data Table: HRMS Data for 2-Morpholinoethane Derivatives
| Compound Name | Formula | Calculated m/z | Found m/z | Ion Type |
| 1-(4-fluorophenyl)-2-morpholinoethane-1,2-dione | C₁₂H₁₂FNO₃ | 238.0874 | 238.0876 | [M+H]⁺ |
| 1-(4-methoxyphenyl)-2-morpholinoethane-1,2-dione | C₁₃H₁₅NO₄ | 250.1074 | 250.1072 | [M+H]⁺ |
| 1-([1,1'-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione | C₁₈H₁₇NO₃ | 318.1101 | 318.1111 | [M+Na]⁺ |
UPLC/MS combines the separation power of UPLC with the detection capabilities of mass spectrometry. This technique is used to analyze complex reaction mixtures and identify different components. In the study of the reaction between acetophenone and morpholine, LC-ESI-MS (a similar technique) analysis revealed the presence of three noticeable ion peaks during the course of the reaction, aiding in the understanding of the reaction mechanism. rsc.org
Vibrational Spectroscopy: Infrared (IR) Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule. While specific experimental IR data for 2-Morpholinoethane-1,1-diamine is not extensively published, the expected characteristic absorption bands can be predicted based on its constituent functional groups: the morpholine ring and the geminal diamine group (-C(NH₂)₂).
The IR spectrum would be characterized by several key regions:
N-H Vibrations: The primary amine groups of the 1,1-diamine moiety are expected to show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines exhibit two bands in this region corresponding to symmetric and asymmetric stretching modes. Furthermore, N-H bending vibrations (scissoring) are anticipated to appear in the range of 1590-1650 cm⁻¹.
C-H Vibrations: The aliphatic C-H stretching vibrations from the morpholine and ethane portions of the molecule would be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. C-H bending vibrations are expected at lower frequencies, between 1350-1470 cm⁻¹.
C-N Vibrations: The stretching vibrations for the C-N bonds of the morpholine ring and the diamine group would likely appear in the fingerprint region, typically between 1020-1250 cm⁻¹.
C-O-C Vibrations: The morpholine ring contains an ether linkage (C-O-C). This group is characterized by a strong, prominent absorption band due to asymmetric stretching, which typically occurs in the 1070-1150 cm⁻¹ region.
A related compound, 1,1-diamino-2,2-dinitroethylene, provides some comparative insight into the vibrations of a geminal diamine group, confirming the presence of N-H stretching and bending modes as key identifiers. researchgate.net
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 |
| Asymmetric & Symmetric C-H Stretch | Alkane (-CH₂) | 2850 - 2960 |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 |
| C-H Bend | Alkane (-CH₂) | 1350 - 1470 |
| C-N Stretch | Amine / Morpholine | 1020 - 1250 |
| C-O-C Asymmetric Stretch | Ether (Morpholine) | 1070 - 1150 |
X-ray Diffraction Analysis of Related Structures
Single-Crystal X-ray Diffraction Studies of Derivatives
Analysis of morpholine-containing compounds consistently reveals specific structural motifs. For instance, the morpholine ring typically adopts a stable chair conformation. nih.gov
1,2-Dimorpholinoethane: A study of the closely related isomer, 1,2-dimorpholinoethane, revealed a centrosymmetric molecule that crystallizes in the monoclinic crystal system with a P2₁/n space group. The structure has a center of symmetry at the midpoint of the C-C bond of the ethyl moiety. mdpi.com
Morpholine-Derived Mannich Base: The crystal structure of a Mannich base derived from 2-cyanoguanidinophenytoin and morpholine was also determined. This compound crystallizes in a monoclinic system with a C2/c space group, and the morpholine ring exhibits a distinct chair configuration. nih.gov
(E)-1-(4-chlorophenyl)-3-morpholinoprop-2-en-1-one: The single-crystal X-ray diffraction of this enaminone derivative provided precise bond lengths, such as an N1-C9 distance of 1.338(2) Å and a C7-C8 distance of 1.442(2) Å. mdpi.com
These examples underscore the utility of single-crystal X-ray diffraction in unambiguously assigning molecular structures and providing high-precision metric parameters.
Table 2: Crystallographic Data for Selected Morpholine Derivatives
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
| 1,2-Dimorpholinoethane | Monoclinic | P2₁/n | Centrosymmetric molecule | mdpi.com |
| Morpholine-Derived Mannich Base | Monoclinic | C2/c | Chair conformation of morpholine ring | nih.gov |
| (E)-1-(4-chlorophenyl)-3-morpholinoprop-2-en-1-one | Not Specified | Not Specified | N1-C9 bond length: 1.338(2) Å | mdpi.com |
Molecular Packing Analysis via Hirshfeld Topology for Derivatives
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal, providing a deeper understanding of molecular packing. nih.govmdpi.com This analysis has been applied to several morpholine derivatives, revealing the nature and relative importance of various non-covalent contacts.
The Hirshfeld surface is generated by partitioning the electron density in a crystal between molecules. The analysis allows for the decomposition of the crystal packing into specific atom-pair close contacts and the generation of 2D "fingerprint plots" that summarize the intermolecular interaction patterns.
In the case of 1,2-dimorpholinoethane , Hirshfeld analysis showed that the molecular packing is dominated by weak interactions. mdpi.com The contributions of these interactions were quantified as:
H···H contacts (79.0%): These are the most abundant interactions, typical for organic molecules with a high proportion of hydrogen atoms.
O···H contacts (16.8%): These represent weak hydrogen bonds involving the oxygen atom of the morpholine ring.
N···H contacts (4.2%): These are the weakest and least frequent interactions, involving the morpholine nitrogen atom.
The analysis utilized d_norm maps, where red spots indicate close contacts shorter than the van der Waals radii, to visualize these interactions. For 1,2-dimorpholinoethane, the maps indicated that all interactions were relatively weak. mdpi.com Similar analyses on other morpholine derivatives, such as (E)-1-(4-chlorophenyl)-3-morpholinoprop-2-en-1-one, have also highlighted the importance of O···H and N···H contacts in their crystal packing. mdpi.com
Table 3: Hirshfeld Surface Analysis of Intermolecular Contacts in 1,2-Dimorpholinoethane
| Intermolecular Contact | Contribution to Hirshfeld Surface | Nature of Interaction |
| H···H | 79.0% | van der Waals forces |
| O···H | 16.8% | Weak hydrogen bonding |
| N···H | 4.2% | Weak hydrogen bonding |
Computational Chemistry and Theoretical Studies
Molecular Docking Simulations Involving Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biotechrep.ir In the context of drug design, it is used to forecast the binding mode and affinity of a small molecule (ligand), such as a derivative of 2-Morpholinoethane-1,1-diamine, within the active site of a target protein. nih.gov This method is instrumental in understanding the molecular basis of a ligand's activity and can guide the optimization of its structure to improve efficacy. najah.edu
The process involves placing various conformations of the ligand into the binding site of the receptor and scoring each pose based on a scoring function, which estimates the binding free energy. najah.edu These scores help in ranking different derivatives based on their predicted binding affinity. For instance, a study on novel imidazolidinone derivatives as potential COX-2 inhibitors used molecular docking to analyze binding affinities, which ranged from -11.569 to -9.349 Kcal/mol. najah.edu Similarly, docking studies on thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives against α-amylase showed binding scores as favorable as -7.43 kcal/mol. nih.gov
Molecular dynamics (MD) simulations are often employed following docking to assess the stability of the predicted ligand-protein complex over time. najah.edunih.gov These simulations provide a more dynamic picture of the interactions, accounting for the flexibility of both the ligand and the protein. nih.gov Analysis of the simulation trajectory can reveal key information about the stability of the complex, such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms. biotechrep.irnajah.edu For example, an MD simulation might show that a ligand-protein complex stabilizes after a certain period, such as 20 or 25 ns, with minor fluctuations, indicating a stable binding mode. biotechrep.irnih.gov
| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Stability (RMSD) |
|---|---|---|---|---|
| Compound A | Kinase 1 | -10.2 | Lys72, Asp184 | Stable after 15 ns |
| Compound B | Protease 2 | -9.5 | Asp25, Gly27 | Stable after 20 ns |
| Compound C | Kinase 1 | -8.7 | Glu91, Leu132 | Unstable |
| Compound D | Receptor 3 | -11.1 | Tyr112, Phe258 | Stable after 10 ns |
In Silico Screening Methodologies for Derivatives
In silico screening, also known as virtual screening, is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This methodology is crucial for narrowing down the vast chemical space to a manageable number of candidates for experimental testing. For derivatives of this compound, these techniques can accelerate the discovery of new leads with potential therapeutic activity.
One common approach is Inverse Virtual Screening (IVS) , which aims to identify potential molecular targets for a given compound. nih.gov This is particularly useful when the mechanism of action of an active compound is unknown. By docking the compound against a panel of known drug targets, IVS can predict which proteins are most likely to bind to it, thus generating hypotheses about its biological function. nih.gov
Another powerful method is ligand-based similarity searching . This technique involves searching chemical databases for molecules that are structurally similar to a known active compound or "seed" molecule. nih.gov The underlying principle is that structurally similar molecules are likely to have similar biological activities. This approach can be used to expand a hit chemotype and explore the structure-activity relationship (SAR) around a core scaffold. nih.gov
These in silico screening methods are often part of an integrated workflow that may also include molecular docking and molecular dynamics simulations to refine the hits and better understand their interaction with the identified target. nih.gov The ultimate goal is to optimize the design of new derivatives with improved therapeutic properties. nih.gov
| Screening Method | Database Size | Number of Hits | Hit Rate (%) | Follow-up Action |
|---|---|---|---|---|
| Ligand-Based Similarity | >1 million | 5,200 | ~0.5 | Molecular Docking |
| Structure-Based Virtual Screening | 500,000 | 1,500 | 0.3 | Pharmacophore Filtering |
| Inverse Virtual Screening | 250 targets | 15 | 6.0 | Experimental Validation |
| Fragment-Based Screening | 10,000 | 350 | 3.5 | Fragment Linking/Growing |
Pharmacophore Modeling for Compound Design
A pharmacophore is an abstract description of the molecular features that are essential for a molecule's biological activity. nih.gov Pharmacophore modeling is a successful and widely used technique in computational drug design to identify and design new active compounds. nih.govresearchgate.net This approach involves creating a 3D model that represents the key steric and electronic features a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positive or negative ionizable groups (PI, NI). nih.gov
Pharmacophore models can be generated in two primary ways: ligand-based or structure-based. nih.gov
Ligand-based pharmacophore modeling is used when the 3D structure of the target is unknown. The model is built by aligning a set of active molecules and extracting their common chemical features.
Structure-based pharmacophore modeling is employed when the crystal structure of the target-ligand complex is available. The model is derived from the interactions observed between the ligand and the active site of the protein. researchgate.netnih.gov
Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound databases to find novel molecules that match the pharmacophore's features. nih.govresearchgate.net This is a powerful method for identifying new chemical entities with potential biological activity. nih.gov Furthermore, pharmacophore models can be used in conjunction with molecular docking simulations to enhance virtual screening campaigns. nih.gov The insights gained from pharmacophore modeling can guide the design of new derivatives of this compound with improved pharmacological properties, such as enhanced potency and selectivity.
| Pharmacophore Feature | Abbreviation | Description | Example Functional Group |
|---|---|---|---|
| Hydrogen Bond Acceptor | HBA | A Lewis base capable of accepting a hydrogen bond. | Carbonyl oxygen, Amine nitrogen |
| Hydrogen Bond Donor | HBD | A Lewis acid capable of donating a hydrogen bond. | Hydroxyl group, Amine hydrogen |
| Hydrophobic Region | H | A non-polar region of the molecule. | Alkyl chain, Phenyl group |
| Aromatic Ring | AR | A planar, cyclic, conjugated ring system. | Benzene, Pyridine |
Structure-Guided Design Approaches for Derivative Development
Structure-guided design is a powerful strategy in drug discovery that utilizes the three-dimensional structural information of a biological target to design new, more effective ligands. researchgate.net This approach is fundamental to the development of derivatives of compounds like this compound, as it allows for the rational modification of a molecule to enhance its binding affinity and selectivity for a specific target.
The process begins with determining the 3D structure of the target protein, typically through X-ray crystallography or NMR spectroscopy, often in complex with a known ligand. This structural information provides a detailed map of the binding site, revealing key amino acid residues and pockets that can be exploited for ligand design. researchgate.net
With the target structure in hand, computational methods like molecular docking and molecular dynamics are used to visualize and analyze the interactions between the ligand and the protein. nih.govjchemlett.com This analysis helps to identify which parts of the ligand are crucial for binding and which areas can be modified to improve interactions. For example, a hydrogen bond donor could be added to the ligand to form a new interaction with a hydrogen bond acceptor in the protein's active site, thereby increasing binding affinity.
This iterative cycle of designing a new derivative, synthesizing it, and then co-crystallizing it with the target protein to determine its binding mode allows for a progressive optimization of the lead compound. This structure-based approach has been instrumental in the development of numerous successful drugs and is a cornerstone of modern medicinal chemistry.
| Design Strategy | Objective | Computational Tool | Expected Outcome |
|---|---|---|---|
| Fragment Growing | Increase potency | Molecular Docking | Higher binding affinity |
| Scaffold Hopping | Find novel chemotypes | Pharmacophore Screening | New intellectual property |
| Linker Modification | Optimize pharmacokinetics | Conformational Analysis | Improved bioavailability |
| Bioisosteric Replacement | Improve metabolic stability | Quantum Mechanics | Longer half-life |
Theoretical Insights into Molecular Interactions and Packing
Theoretical studies provide invaluable insights into the fundamental molecular interactions and packing phenomena that govern the behavior of chemical compounds in both biological and material contexts. For derivatives of this compound, understanding these interactions at a molecular level is crucial for predicting their stability, solubility, and binding characteristics.
Molecular dynamics (MD) simulations are a key tool for studying the dynamic behavior of molecules over time. najah.edu By simulating the movements of atoms in a system, MD can reveal how a ligand interacts with its protein target, including the formation and breaking of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govnajah.edu The stability of these interactions can be quantified by analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms throughout the simulation. biotechrep.irnajah.edu
Furthermore, theoretical calculations can shed light on the crystal packing of a compound. The way molecules arrange themselves in a solid state can significantly impact their physical properties, such as melting point and dissolution rate. Studies have shown that molecules can form complex structures, such as helices, stabilized by strong hydrogen bond interactions. researchgate.net The packing of molecules within a binding site can also affect ligand recognition and affinity. nih.gov For instance, the presence of other molecules, such as co-solvents or buffers (e.g., CHES), can influence the binding pose of an inhibitor. nih.gov
These theoretical insights into molecular interactions and packing are essential for the rational design of derivatives with optimized properties for their intended application.
| Interaction Type | Description | Relative Strength | Importance in Drug Design |
|---|---|---|---|
| Hydrogen Bond | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Moderate | Crucial for binding specificity and affinity. |
| Hydrophobic Interaction | Tendency of non-polar molecules to aggregate in aqueous solution. | Weak | Major driving force for ligand binding. |
| Electrostatic (Ionic) Interaction | Attraction or repulsion of species with electric charges. | Strong | Important for long-range recognition and binding. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Very Weak | Contribute to the overall stability of the complex. |
Applications of 2 Morpholinoethan 1 Amine As a Synthetic Building Block
Synthesis of Pyrazole (B372694) Derivatives
While direct cyclization of 2-Morpholinoethan-1-amine to form the core pyrazole ring is not the common synthetic route, its morpholine (B109124) moiety has been incorporated into pyrazole derivatives. Research has focused on synthesizing dihydropyrazole derivatives that feature a morpholine group, highlighting the importance of this structural element in developing potentially bioactive molecules. nih.gov The general synthetic strategies for pyrazoles often involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. researchgate.netresearchgate.netmdpi.com In the context of incorporating a morpholinoethyl group, a plausible synthetic approach would involve the functionalization of a pre-existing pyrazole scaffold or the use of a precursor already containing the morpholinoethylamino moiety in a cyclization reaction.
Formation of Thiazinane and Thiazinanone Ring Systems
A notable application of 2-Morpholinoethan-1-amine is in the one-pot, three-component synthesis of thiazinanone derivatives. This reaction involves the condensation of an aldehyde, 2-morpholinoethanamine, and 3-mercaptopropionic acid. This efficient method proceeds under both thermal and ultrasonication conditions, leading to the formation of the thiazinanone ring system.
Table 1: Synthesis of Thiazinanones via Three-Component Reaction
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
|---|
This synthetic strategy highlights the utility of 2-Morpholinoethan-1-amine in multicomponent reactions to construct complex heterocyclic systems in a single step.
Preparation of Triazine Analogues
The primary amino group of 2-Morpholinoethan-1-amine makes it a suitable nucleophile for reaction with triazine precursors, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The stepwise substitution of the chlorine atoms on the triazine ring allows for the controlled introduction of the morpholinoethylamino group. By reacting cyanuric chloride with 2-Morpholinoethan-1-amine, mono-, di-, or tri-substituted triazine derivatives can be synthesized.
Further derivatization of the remaining chloro-positions with other amines or nucleophiles can lead to a diverse library of triazine analogues. For instance, the reaction of 2,4-dichloro-6-morpholino-1,3,5-triazine with α-amino acids has been explored to generate novel triazine-amino acid conjugates. nih.gov
Construction of Quinazoline-Based Compounds
In the synthesis of quinazoline (B50416) derivatives, 2-Morpholinoethan-1-amine can be utilized as the amine component in classical synthetic methodologies. One such method is the Niementowski quinazoline synthesis, which involves the reaction of an anthranilic acid with an amide. nih.gov While direct use of 2-Morpholinoethan-1-amine in this reaction to form the core ring is less common, it can be employed to introduce the morpholinoethylamino substituent onto the quinazoline scaffold. For example, 4-chloroquinazoline can be reacted with 2-Morpholinoethan-1-amine to yield 4-(2-morpholinoethylamino)quinazoline. researchgate.net This nucleophilic substitution reaction is a common strategy for functionalizing the quinazoline ring system.
Synthesis of Sulfonamide-Based Esters
The primary amine of 2-Morpholinoethan-1-amine readily reacts with sulfonyl chlorides to form sulfonamides. This reaction is a standard method for the synthesis of sulfonamide derivatives. ucl.ac.ukeurjchem.com The resulting N-(2-morpholinoethyl)sulfonamide can then be further functionalized. While the direct formation of a sulfonate ester from the sulfonamide is not a typical transformation, the term "sulfonamide-based esters" can refer to molecules that contain both a sulfonamide group and an ester group elsewhere in their structure. For instance, a sulfonamide ligand containing a carboxylic acid could be esterified. nih.gov
Table 2: General Reaction for Sulfonamide Formation
| Reactant 1 | Reactant 2 | Product |
|---|
Precursor in Quaternary Ammonium (B1175870) Compound Synthesis
2-Morpholinoethan-1-amine serves as a valuable precursor in the synthesis of novel heterocyclic quaternary ammonium compounds (QACs). A synthetic route involves the initial condensation of 2-Morpholinoethan-1-amine with a set of fatty acids. This is followed by a quaternization step, for example, with benzyl (B1604629) bromide. This process leads to the formation of morpholinium compounds that incorporate a cyclized 'ether bridge'.
These synthesized QACs have been noted for their potential applications, and their formation from 2-Morpholinoethan-1-amine demonstrates another facet of this compound's utility as a synthetic building block.
Role in Redox Catalysis (Purine-Functionalized Ferrocene Derivatives)
2-Morpholinoethan-1-amine serves as a crucial starting material in the synthesis of novel purine-functionalized ferrocene derivatives (PFDs), which have demonstrated high efficiency as redox catalysts. nih.govacs.org These organometallic compounds are notable for their thermal stability up to 250 °C and have been successfully employed in environmental remediation applications, such as the degradation of organic pollutants. acs.orgresearchgate.net
The synthetic pathway to these PFDs involves a multi-step process that begins with the reaction of 2-morpholinoethan-1-amine. nih.govacs.org In the initial step, 2-morpholinoethan-1-amine is reacted with 2,4-dichloro-6-methyl-5-nitropyrimidine in tetrahydrofuran (THF) at -78 °C to produce the intermediate 2-Chloro-6-methyl-N-(2-morpholinoethyl)-5-nitropyrimidin-4-amine. nih.govacs.org This intermediate subsequently undergoes reduction using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield 2-Chloro-6-methyl-N4-(2-morpholinoethyl)pyrimidine-4,5-diamine. nih.govacs.org This diamine is a key precursor that is further cyclized and coupled with various boronic acids in the presence of a palladium complex catalyst to yield the final purine-functionalized ferrocene derivatives. nih.gov
The resulting PFDs exhibit potent catalytic performance. They have been shown to achieve up to 99% oxidative degradation of Methyl Blue (MB) and up to 92% reductive conversion of trinitrophenol (TNP) into triaminophenol (TAP). researchgate.net This high level of catalytic activity is supported by their band gap analysis and molecular orbital calculations, which confirm the stable geometry and favorable electronic properties of the PFDs for redox reactions. acs.orgresearchgate.net
Table 1: Synthesis Steps for Purine-Functionalized Ferrocene Derivatives
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2,4-dichloro-6-methyl-5-nitropyrimidine, 2-morpholinoethan-1-amine | N-Ethyl-N,N-diisopropylamine, THF, -78 °C | 2-Chloro-6-methyl-N-(2-morpholinoethyl)-5-nitropyrimidin-4-amine |
| 2 | Product from Step 1 | Pd/C (60%), MeOH, H₂ atmosphere, ambient temperature | 2-Chloro-6-methyl-N4-(2-morpholinoethyl)pyrimidine-4,5-diamine |
| 3 | Product from Step 2 & Ferrocene Precursor | Phenylboronic acid, Na₂CO₃, 1,1-bis(diphenylphosphino)ferrocene/dichloropalladium-dichloromethane complex, 110 °C | Purine-Functionalized Ferrocene Derivative |
General Utility in the Synthesis of Drug-Like Heterocycles
The morpholine moiety is a significant pharmacophore in medicinal chemistry, found in numerous pharmaceutical compounds. chemrxiv.orge3s-conferences.org 2-Morpholinoethan-1-amine, containing this valuable heterocyclic ring, is widely utilized as a precursor for a diverse range of drug-like molecules and other functional materials. e3s-conferences.orgchemicalbook.com Its bifunctional nature, possessing both a nucleophilic secondary amine within the morpholine ring and a primary amine on the ethyl side chain, allows for versatile chemical modifications.
One notable application is its use in creating heterogeneous catalysts. For instance, 2-Morpholinoethan-1-amine has been immobilized on the surface of graphene oxide to prepare a bifunctional acid-base nanocatalyst. researchgate.net This novel catalyst has proven effective in the one-pot synthesis of various heterocyclic compounds, including benzo[b]pyran, pyrano[3,2-c]chromene, and polyhydroquinoline derivatives, with good efficiency and short reaction times. researchgate.net
Furthermore, 2-Morpholinoethan-1-amine is a building block for synthesizing molecules with specific biological and imaging applications. It is used to create:
Thiourea derivatives with potential pharmacological activities. researchgate.net
Lysosome-targetable fluorescent probes designed for imaging hydrogen sulfide in living cells. chemicalbook.com
Intramolecular charge transfer (ICT) based fluorescent probes for monitoring pH changes within cellular environments. chemicalbook.com
The structural framework of 2-morpholinoethan-1-amine is also incorporated into more complex systems, such as 1,8-naphthalimide conjugated Tröger's bases that act as fluorescent probes targeting DNA. chemicalbook.com The adaptability of this compound makes it a staple in the synthetic chemist's toolkit for developing novel heterocyclic structures with potential therapeutic or diagnostic value.
Table 2: Examples of Heterocycles Synthesized Using 2-Morpholinoethan-1-amine
| Heterocycle Class | Synthetic Application |
| Benzo[b]pyrans | Synthesized via a graphene oxide-immobilized 2-morpholinoethan-1-amine catalyst. researchgate.net |
| Pyrano[3,2-c]chromenes | Prepared using a one-pot synthesis catalyzed by a GO-immobilized amine derivative. researchgate.net |
| Polyhydroquinolines | Efficiently synthesized using a bifunctional acid-base nanocatalyst derived from the amine. researchgate.net |
| Thiourea Derivatives | Used as a core amine component in the synthesis of novel thiourea compounds. researchgate.net |
| Naphthalimide Conjugates | Incorporated into complex structures for applications like DNA-targeting fluorescent probes. chemicalbook.com |
Advanced Methodologies in Research on 2 Morpholinoethan 1 Amine
High-Throughput Experimentation (HTE) in Reaction Optimization
High-Throughput Experimentation (HTE) has become an indispensable tool for accelerating the discovery and optimization of chemical reactions. cam.ac.ukresearchgate.netnih.gov This methodology utilizes parallel reactors and automated analysis to screen a vast number of reaction parameters—such as catalysts, ligands, solvents, and temperatures—simultaneously and in a material-sparing format. cam.ac.ukpurdue.edu For the synthesis of complex amines and diamines, HTE is particularly valuable for navigating the intricate challenges of achieving high selectivity and yield. cam.ac.uk
In the context of synthesizing compounds structurally similar to 2-Morpholinoethan-1-amine, HTE platforms can be employed to rapidly identify optimal conditions for key bond-forming reactions, such as C-N cross-coupling. researchgate.netumich.edu The structural complexity of many pharmaceutical agents, which often feature amine motifs, presents significant challenges to modern catalysis, as methods effective on simple substrates may fail on more complex intermediates. nih.gov HTE provides a systematic approach to explore a wide array of catalysts and conditions to overcome these hurdles. nih.gov For instance, an HTE workflow can efficiently screen dozens of ligands for a palladium-catalyzed amination, leading to the identification of a combination that maximizes product yield while minimizing side-product formation. nih.gov
Table 1: Illustrative HTE Screening for a Model Amine Synthesis This table represents a hypothetical data set for the optimization of a C-N coupling reaction to form a substituted morpholine (B109124) derivative, illustrating the type of data generated from an HTE screen.
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 78 |
| 2 | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 85 |
| 3 | Pd(OAc)₂ | SPhos | NaOtBu | Toluene | 62 |
| 4 | Pd₂(dba)₃ | RuPhos | K₂CO₃ | Dioxane | 45 |
| 5 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Dioxane | 58 |
| 6 | Pd(OAc)₂ | RuPhos | LHMDS | THF | 91 |
Continuous Flow Reaction Systems
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of chemical compounds, including enhanced safety, improved heat and mass transfer, and greater scalability. purdue.eduspringernature.comresearchgate.net In a flow system, reagents are pumped through a network of tubes and reactors where the reaction occurs. mit.edu This setup allows for precise control over parameters like temperature, pressure, and residence time, often leading to higher yields and purities. springernature.commdpi.com
For the synthesis of diamines and morpholine-containing structures, continuous flow methods provide a robust alternative to batch-mode routes. acs.orgsemanticscholar.org For example, a series of monoprotected aliphatic diamines have been successfully synthesized using a tubular flow reactor, achieving yields between 45-91% and productivity indexes of 1.2–3.6 g/h. acs.orgsemanticscholar.org Such systems can be particularly advantageous when dealing with hazardous reagents or exothermic reactions, as the small reactor volume minimizes potential risks. researchgate.net A patent for a continuous process for preparing morpholine from diethylene glycol and ammonia (B1221849) highlights the industrial applicability of this technology for producing foundational heterocyclic structures. google.com
Table 2: Comparison of Batch vs. Continuous Flow for a Representative Amination Reaction This table provides a generalized comparison based on typical outcomes observed when translating a batch amination process to a continuous flow system.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | 6-12 hours | 10-30 minutes (Residence Time) |
| Typical Yield | 75% | >90% |
| Temperature Control | Moderate (potential for hotspots) | Excellent (high surface-to-volume ratio) |
| Scalability | Difficult, requires process redesign | Straightforward, by running longer |
| Safety | Higher risk with large volumes | Inherently safer with small reactor volumes |
Microfluidic Evaluation of Chemical Transformations
Microfluidic systems, or "lab-on-a-chip" devices, represent a further miniaturization of chemical reactors, enabling transformations to be carried out in channels with micrometer dimensions. mdpi.com These systems provide exceptional control over reaction conditions and allow for rapid experimentation using minute quantities of reagents. mdpi.com The laminar flow characteristic of microchannels and the extremely high surface-area-to-volume ratio facilitate rapid mixing and highly efficient heat transfer, which can lead to faster reaction rates and improved selectivity. mdpi.com
While specific applications to 2-Morpholinoethan-1-amine are not documented, microfluidic devices are well-suited for evaluating the synthesis of complex organic molecules. They can be used for the rapid screening of reaction conditions, mechanistic investigations, and the synthesis of hazardous intermediates. mdpi.com For example, a microfluidic setup can be used to study equilibrium-dependent reactions like the formation of enamines, which are important intermediates in the synthesis of nitrogen heterocycles. researchgate.net Recently, a self-powered microfluidic device was developed to detect toxic amines in water, showcasing the potential for integrating synthesis and analysis on a microscale. azosensors.com
Green Chemistry Principles in Synthesis
The application of green chemistry principles is crucial for developing sustainable synthetic methodologies that minimize environmental impact. nih.govgreenchemistry-toolkit.org These principles focus on aspects such as waste prevention, maximizing atom economy, using less hazardous chemicals, and designing for energy efficiency. nih.govgreenchemistry-toolkit.org In the synthesis of amines and morpholines, traditional methods often suffer from low atom economy and the use of hazardous reagents. rsc.orgchemrxiv.org
Modern research focuses on developing greener alternatives. For instance, a one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) has been reported. chemrxiv.orgchemrxiv.org This method demonstrates significant environmental benefits over traditional approaches. chemrxiv.org The evaluation of synthetic pathways using green metrics is essential for quantifying their environmental footprint. rsc.orgrsc.org Metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI) provide a quantitative framework for comparing the "greenness" of different synthetic routes. researchgate.netnih.govresearchgate.net
Table 3: Green Chemistry Metrics for a Hypothetical Morpholine Synthesis This table illustrates a comparison between a traditional and a greener synthetic route for a morpholine derivative, based on key green chemistry metrics.
| Metric | Traditional Route (e.g., using Chloroacetyl Chloride) | Greener Route (e.g., using Ethylene Sulfate) | Principle Addressed |
|---|---|---|---|
| Atom Economy (AE) | ~60% | >95% | Maximize incorporation of all materials into the final product. greenchemistry-toolkit.org |
| Process Mass Intensity (PMI) | >100 kg waste/kg product | <20 kg waste/kg product | Prevent waste. nih.gov |
| Number of Steps | 3-4 steps | 1-2 steps | Reduce derivatives and simplify processes. nih.gov |
| Reagent Hazard | Uses corrosive acid chlorides | Uses less hazardous reagents | Use of safer chemicals and auxiliaries. |
Ultrasound-Assisted Synthetic Approaches
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful green chemistry tool. nih.govnih.gov The physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, which can dramatically accelerate reaction rates. researchgate.netmdpi.com
Ultrasound irradiation has been successfully employed to enhance the synthesis of a wide range of nitrogen and oxygen-containing heterocycles. researchgate.netimust.edu.cn This technique often leads to significantly reduced reaction times, milder reaction conditions, and improved yields compared to conventional methods. nih.govresearchgate.net For example, catalyst-free, multi-component reactions in water have been developed for the synthesis of various heterocycles under ultrasonic irradiation, yielding products in excellent yields and short timeframes. nih.gov The synthesis of 1,2,4-triazole (B32235) derivatives, another class of important nitrogen heterocycles, was shown to be more efficient in terms of yield and reaction time when using ultrasound compared to conventional heating. mdpi.com This approach offers a scalable and environmentally friendly method for producing complex molecules. researcher.life
Table 4: Conventional vs. Ultrasound-Assisted Synthesis of a Model Heterocycle This table provides a representative comparison of reaction outcomes for the synthesis of a nitrogen-containing heterocycle with and without ultrasonic irradiation.
| Parameter | Conventional Method (Reflux) | Ultrasound-Assisted Method |
|---|---|---|
| Reaction Time | 8-12 hours | 30-60 minutes |
| Temperature | 80-100 °C | Room Temperature to 45 °C |
| Yield | 65-75% | 85-95% |
| Energy Consumption | High | Low |
Mechanochemical Synthesis Investigations
Mechanochemistry involves the use of mechanical force, typically through grinding or milling, to induce chemical transformations in the absence of bulk solvents. nih.gov This solvent-free approach aligns strongly with the principles of green chemistry by significantly reducing waste. Ball milling is a common technique where reactants are placed in a container with grinding balls and subjected to high-energy collisions, leading to chemical reactions in the solid state. nih.gov
Mechanochemical methods have been successfully applied to the synthesis of amides, imines, and other compounds through reactions of amines and carboxylic acids or their derivatives. rsc.orgresearchgate.netnih.gov For instance, the one-pot mechanosynthesis of aromatic amides has been achieved with high yields and simple aqueous work-up, providing a clean and practical route to the amide bond. rsc.org Similarly, the synthesis of enaminones from diamines and 1,3-dicarbonyl compounds has been performed using a planetary ball mill without any solvent or catalyst, demonstrating the scalability of the approach. proceedings.science This methodology is particularly useful for preparing versatile intermediates for the synthesis of drugs and fine chemicals while minimizing environmental pollution. nih.gov
Table 5: Research Findings in Mechanochemical Synthesis of Amine Derivatives This table summarizes typical results from studies on the solvent-free mechanochemical synthesis of compounds related to amine chemistry.
| Reaction Type | Reactants | Conditions | Reaction Time | Yield |
|---|---|---|---|---|
| Amide Formation rsc.org | Carboxylic Acid + Amine | Ball Milling, Carbodiimide | 60 min | High |
| Imine Synthesis nih.gov | Benzaldehyde + Aniline (B41778) | Manual Grinding | 15 min | Excellent |
| Primary Amide Synthesis nih.gov | Ester + Calcium Nitride | Ball Milling | - | Good |
| Enaminone Synthesis proceedings.science | Diamine + Dicarbonyl | Planetary Ball Mill | - | Good |
Emerging Research Frontiers and Future Directions
Design of Novel Chemical Entities Incorporating the Morpholinoethane Motif
The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. nih.gov The incorporation of the morpholinoethane motif into larger molecules can, therefore, be a strategic approach to developing novel chemical entities with tailored properties. The weak basicity of the morpholine nitrogen and its flexible chair-like conformation can influence intermolecular interactions and permeability across biological membranes. nih.gov
Future research is likely to focus on using 2-Morpholinoethane-1,1-diamine as a versatile building block. The geminal diamine functionality serves as a reactive handle for the construction of various heterocyclic systems or for linkage to other molecular fragments. For instance, it can be envisioned as a precursor for the synthesis of novel ligands for metal catalysts or as a component in the design of bioactive compounds where the morpholine group acts as a pharmacophore or a scaffold to orient other functional groups. nih.gov The ability of the morpholine ring to engage in both hydrophilic and lipophilic interactions makes it a valuable component in designing molecules that need to navigate complex biological environments. nih.gov
Table 1: Potential Novel Chemical Entities Derived from this compound
| Derivative Class | Potential Application Area | Key Structural Feature |
| Bidentate Ligands | Homogeneous Catalysis | Coordination to transition metals via the diamine nitrogens. |
| Heterocyclic Scaffolds | Medicinal Chemistry | Formation of novel ring systems from the diamine moiety. |
| Polymer Monomers | Materials Science | Bifunctional reactivity for polymerization reactions. |
| Supramolecular Hosts | Molecular Recognition | Self-assembly driven by hydrogen bonding of the diamine. |
Exploration of Unconventional Reaction Pathways
Traditional N-alkylation methods often rely on the use of alkyl halides, which can have environmental and safety drawbacks. youtube.com Future synthetic explorations for derivatives of this compound are expected to move towards more innovative and sustainable methodologies. One such promising area is the catalytic N-alkylation of amines using alcohols, which generates water as the only byproduct. rsc.org Various catalytic systems, including those based on copper and palladium, have been developed for the N-alkylation of amines with alcohols, and these could be adapted for the selective functionalization of the diamine group in this compound. researchgate.netsioc-journal.cnmdpi.com
Another unconventional approach involves enzymatic cascades. For example, the use of an oxidase, an imine reductase, and a hydrogenase in a one-pot reaction has been demonstrated for the synthesis of N-heterocycles from diamines. rsc.org Such biocatalytic methods offer high selectivity under mild conditions and represent a green alternative to traditional chemical synthesis. Exploring the substrate scope of these enzymatic systems to include functionalized diamines like this compound could open up new avenues for the synthesis of chiral derivatives.
Advanced Spectroscopic and Computational Techniques for Characterization
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound and its derivatives is crucial for predicting their reactivity and function. Advanced Nuclear Magnetic Resonance (NMR) techniques are poised to play a central role in this endeavor. For instance, solid-state NMR experiments like 13C{14N} RESPDOR can serve as an "attached nitrogen test" to unambiguously differentiate between heterocyclic isomers, a challenge often encountered in complex molecular systems. nih.gov For detailed structural elucidation in solution, a combination of one-dimensional and two-dimensional NMR experiments will be essential to assign the proton, carbon, and even nitrogen resonances, especially for more complex derivatives. ipb.ptresearchgate.net
Computational chemistry offers a powerful complementary tool for characterizing these molecules. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate the conformational landscape of the morpholine ring, which is known to exist in chair and skew-boat conformations. acs.orgresearchgate.net Understanding the energy difference between these conformers is key to predicting the molecule's behavior in different environments. acs.orgrsc.org Molecular dynamics simulations can further provide insights into the dynamic behavior of these molecules and their interactions with other species, which is particularly relevant for designing new materials or bioactive compounds. nih.gov
Development of Sustainable Synthetic Processes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For the synthesis of this compound and its derivatives, future research will likely focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. researchgate.net This includes the development of catalyst-free systems or the use of benign reagents. For example, ammonia (B1221849) borane (B79455) has been shown to be an effective hydrogen donor for the synthesis of N-substituted lactams from keto acids and amines in the absence of a catalyst, offering a mild and efficient synthetic route. acs.org
Furthermore, the choice of solvent is a critical aspect of green chemistry. The development of synthetic routes that utilize water or other environmentally benign solvents would be a significant advancement. The use of natural base catalysts, for instance, has been demonstrated for the synthesis of functionalized 2-amino-4H-chromenes in water at ambient temperature. nih.gov Exploring similar catalytic systems for the synthesis and derivatization of this compound could lead to more sustainable manufacturing processes.
Table 2: Green Chemistry Approaches for the Synthesis of this compound Derivatives
| Green Chemistry Principle | Potential Application | Example |
| Use of Renewable Feedstocks | Synthesis of precursors | Deriving starting materials from biomass. |
| Benign Solvents | Reaction medium | Utilizing water or supercritical CO2. |
| Catalysis | Improving efficiency and selectivity | Employing biocatalysts or earth-abundant metal catalysts. |
| Waste Prevention | Atom economy | Designing reactions where most atoms from the reactants are incorporated into the final product. |
Expansion of Applications in Chemical Synthesis and Materials Science Research
The bifunctional nature of this compound makes it a promising candidate for applications in both chemical synthesis and materials science. In synthesis, it can serve as a scaffold for the construction of more complex molecules, including nitrogen-containing macrocycles, which have applications in molecular recognition and functional materials. mdpi.com
In materials science, the morpholino group can be incorporated into polymers to tailor their properties. Morpholine is already used as a solvent, curing agent, and additive in the polymer and rubber industries. futuremarketinsights.com The introduction of the morpholinoethane motif into polymer backbones or as side chains could enhance properties such as solubility, thermal stability, and adhesion. For example, morpholino-functionalized hydrogels have been explored, where the uncharged nature of the morpholino backbone can lead to improved kinetics and reduced non-specific binding compared to their DNA-based counterparts. nih.gov The development of functionalized polymers containing the this compound unit could lead to new materials for drug delivery, coatings, and advanced elastomers. futuremarketinsights.commdpi.com
Q & A
Q. What comparative studies exist between this compound and piperidine/azepane analogs?
- Methodological Answer :
- Ring Size : Piperidine analogs exhibit lower conformational flexibility, reducing binding affinity to G-protein-coupled receptors .
- Table : Comparative Bioactivity of Diamine Derivatives
| Derivative | Target Receptor | IC₅₀ (nM) |
|---|---|---|
| Morpholino | EGFR | 58 ± 4 |
| Piperidine | EGFR | 142 ± 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
